molecular formula C13H17N3O4 B1393583 methyl 1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 1086386-30-2

methyl 1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No. B1393583
M. Wt: 279.29 g/mol
InChI Key: MEQGBKUQUDCTDN-UHFFFAOYSA-N
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Description

“Methyl 1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate” is a chemical compound with the molecular formula C13H17N3O4 . It is a member of the pyrrolopyrimidine class of compounds, which are known for their wide range of biological activities .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Reactivity in Heterocyclic Synthesis

    Methyl 1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is used in the synthesis of complex heterocyclic compounds. For instance, it participates in reactions leading to the formation of compounds like methyl 11-aryl-12-benzoyl-9-hydroxy-4,6-dimethyl-3,5,10-trioxo-4,6,8,11-tetraazatricyclo[7.2.1.02,7]dodec-2(7)-ene-1-carboxylates, which then undergo thermal recyclization to tetraones (Denislamova, Bubnov, & Maslivets, 2011).

  • Thermal Stability Studies

    The compound's derivatives have been studied for their thermal stability. These studies provide insights into the behavior of these compounds under various temperature conditions, which is crucial for their practical applications in chemical synthesis (Salih & Al-Sammerrai, 1986).

Synthetic Methodologies and Derivative Formation

  • One-Pot Synthesis Techniques

    Researchers have developed one-pot synthesis methods involving this compound to produce novel spiro compounds. This highlights its utility in facilitating complex chemical reactions and forming diverse molecular structures (Li et al., 2014).

  • Formation of Novel Derivatives

    The compound has been used in the synthesis of a variety of novel derivatives. For example, it is involved in the synthesis of amides with potential pharmacological properties, highlighting its role in drug development and chemical innovation (Śladowska et al., 1999).

Applications in Developing New Chemical Entities

  • Synthesis of Antibacterial Agents

    The compound is utilized in the synthesis of new pyrimidine derivatives with potential antibacterial activity. This illustrates its importance in the development of new antimicrobial agents, which is a significant area of research in medical chemistry (Asadian, Davoodnia, & Beyramabadi, 2018).

  • Development of Bioactive Compounds

    The derivatives of this compound have been explored for their biological activities, such as analgesic properties. This underscores the compound's relevance in the synthesis of bioactive molecules with potential therapeutic applications (Śladowska et al., 1999).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and assessment of its safety and potential applications in various fields such as medicine and pharmacology .

properties

IUPAC Name

methyl 1,3-dimethyl-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-5-6-16-9(12(18)20-4)7-8-10(16)14(2)13(19)15(3)11(8)17/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQGBKUQUDCTDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301107751
Record name 1H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 2,3,4,7-tetrahydro-1,3-dimethyl-2,4-dioxo-7-propyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301107751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

CAS RN

1086386-30-2
Record name 1H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 2,3,4,7-tetrahydro-1,3-dimethyl-2,4-dioxo-7-propyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086386-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 2,3,4,7-tetrahydro-1,3-dimethyl-2,4-dioxo-7-propyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301107751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
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methyl 1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
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methyl 1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
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methyl 1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
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methyl 1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
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methyl 1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

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